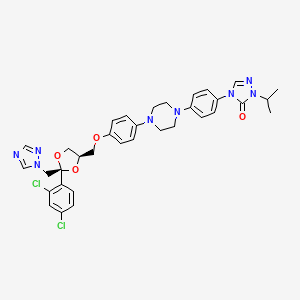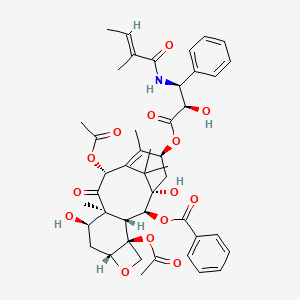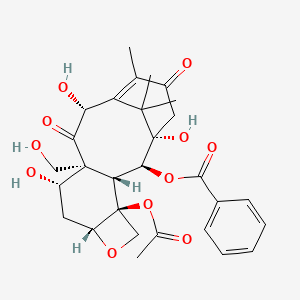
エルタペネム開環不純物
説明
Ertapenem Ring Open Impurity is a derivative of ertapenem, a carbapenem antibiotic used to treat various bacterial infections. Ertapenem is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including anaerobes. Ertapenem Ring Open Impurity results from the hydrolysis of the beta-lactam ring in ertapenem, which can occur under certain conditions.
科学的研究の応用
Ertapenem Ring Open Impurity is primarily studied in the context of antibiotic resistance and the mechanisms by which bacteria degrade beta-lactam antibiotics. Research focuses on understanding how beta-lactamases hydrolyze ertapenem and other carbapenems, which can inform the development of new antibiotics and beta-lactamase inhibitors. Additionally, hydrolysed ertapenem can be used as a reference compound in analytical methods to study the stability and degradation of ertapenem.
作用機序
Target of Action
The primary targets of Ertapenem Ring Open Impurity, also known as Hydrolysed ertapenem or Ertapenem metabolite M2, are the bacterial penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Ertapenem Ring Open Impurity inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is defective cell walls and osmotically unstable organisms that are susceptible to cell lysis .
Biochemical Pathways
The affected biochemical pathway is the peptidoglycan synthesis pathway. By inhibiting the final transpeptidation step of this pathway, Ertapenem Ring Open Impurity prevents the proper formation of the bacterial cell wall . This leads to osmotic instability and eventual cell lysis .
Pharmacokinetics
Ertapenem Ring Open Impurity is mainly eliminated via the kidneys and urine . Of the drug found in the urine, 38% is excreted as the parent drug and 37% as the ring-opened metabolite . The biological half-life is about 3.5 hours in women, 4.2 hours in men, and 2.5 hours in children up to 12 years of age .
Result of Action
The molecular and cellular effects of Ertapenem Ring Open Impurity’s action include the inhibition of bacterial cell wall synthesis, leading to defective cell walls and osmotically unstable organisms . This results in the lysis of the bacterial cells, effectively killing them .
生化学分析
Biochemical Properties
Hydrolysed Ertapenem plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound interacts with β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive . Additionally, Hydrolysed Ertapenem can bind to penicillin-binding proteins (PBPs), although with reduced affinity compared to the intact antibiotic . These interactions are crucial as they influence the stability and activity of the compound in biological systems.
Cellular Effects
Hydrolysed Ertapenem affects various cell types and cellular processes. In bacterial cells, the compound’s interaction with PBPs can disrupt cell wall synthesis, although less effectively than ertapenem . This disruption can lead to altered cell morphology and growth inhibition. In mammalian cells, Hydrolysed Ertapenem may influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and immune responses . These effects highlight the importance of monitoring the presence of this impurity in clinical settings.
Molecular Mechanism
The molecular mechanism of Hydrolysed Ertapenem involves its binding interactions with β-lactamases and PBPs. The hydrolysis of the β-lactam ring by β-lactamases results in the formation of the ring-open structure, which can still interact with PBPs but with reduced efficacy . This interaction inhibits the enzyme’s ability to catalyze cell wall synthesis, leading to bacterial cell death. Additionally, Hydrolysed Ertapenem may modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydrolysed Ertapenem change over time due to its stability and degradation. The compound is relatively stable under certain conditions but can degrade further under extreme pH or temperature . Long-term studies have shown that Hydrolysed Ertapenem can have persistent effects on cellular function, including prolonged inhibition of bacterial growth and potential impacts on mammalian cell viability . These findings underscore the need for careful handling and storage of the compound in research and clinical environments.
Dosage Effects in Animal Models
The effects of Hydrolysed Ertapenem vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and retain some antibacterial activity . At higher doses, Hydrolysed Ertapenem can cause adverse effects, including toxicity to liver and kidney tissues . These dose-dependent effects are critical for determining safe and effective dosage ranges for therapeutic applications.
Metabolic Pathways
Hydrolysed Ertapenem is involved in several metabolic pathways, primarily related to its degradation and excretion. The compound is metabolized by dehydropeptidase I, an enzyme that hydrolyzes the β-lactam ring . This metabolic pathway is crucial for the clearance of the compound from the body. Additionally, Hydrolysed Ertapenem can affect metabolic flux by interacting with other enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of Hydrolysed Ertapenem within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, Hydrolysed Ertapenem may bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrolysed ertapenem involves the hydrolysis of ertapenem. Ertapenem itself is synthesized through a multi-step process that includes the formation of a beta-lactam ring and the attachment of various side chains. The hydrolysis reaction typically involves the use of water or aqueous solutions under acidic or basic conditions. The reaction can be catalyzed by enzymes such as beta-lactamases or by chemical reagents.
Industrial Production Methods
Industrial production of hydrolysed ertapenem is not commonly practiced, as the compound is usually considered a degradation product of ertapenem. the production of ertapenem involves fermentation processes using specific strains of bacteria, followed by purification and chemical modification steps to obtain the final product.
化学反応の分析
Types of Reactions
Ertapenem Ring Open Impurity primarily undergoes hydrolysis reactions, where the beta-lactam ring is opened. This compound can also participate in oxidation and reduction reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, acidic or basic conditions, beta-lactamases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major product formed from the hydrolysis of ertapenem is hydrolysed ertapenem itself. Further reactions can lead to the formation of various degradation products, depending on the specific conditions and reagents used.
類似化合物との比較
Ertapenem Ring Open Impurity is similar to other hydrolysed carbapenems, such as hydrolysed imipenem and hydrolysed meropenem. These compounds share a common mechanism of hydrolysis and loss of antibacterial activity. each carbapenem has unique structural features and stability profiles. For example, ertapenem has a longer half-life and is administered once daily, whereas imipenem and meropenem require more frequent dosing .
List of Similar Compounds
- Hydrolysed imipenem
- Hydrolysed meropenem
- Hydrolysed doripenem
- Hydrolysed biapenem
特性
IUPAC Name |
(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O8S/c1-9-16(15(10(2)26)21(30)31)25-17(22(32)33)18(9)34-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)20(28)29/h3-6,9-10,13-16,23,25-26H,7-8H2,1-2H3,(H,24,27)(H,28,29)(H,30,31)(H,32,33)/t9-,10-,13+,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDXYCKWMWUYCV-ANEDZVCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=C1SC2CC(NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)C(C(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357154-27-9 | |
| Record name | Ertapenem, (beta-lactam ring-opened)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357154279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERTAPENEM, (BETA-LACTAM RING-OPENED)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP440V6LGX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is the study of hydrolyzed ertapenem important?
A: Studying hydrolyzed ertapenem provides valuable insights into the mechanisms of bacterial resistance, particularly against carbapenem antibiotics. Understanding how bacteria, specifically those producing metallo-β-lactamases (MBLs), inactivate ertapenem can aid in developing new strategies to combat antibiotic resistance. [, , ]
Q2: How do researchers investigate the interaction between hydrolyzed ertapenem and MBLs?
A: Researchers utilize techniques like X-ray crystallography to determine the three-dimensional structure of MBLs complexed with hydrolyzed ertapenem. These structures illustrate the specific interactions between the hydrolyzed drug molecule and the amino acid residues within the active site of the enzyme. This information helps elucidate the mechanism of hydrolysis. [, ]
Q3: Can you provide an example of a specific MBL studied in relation to hydrolyzed ertapenem?
A: One example is the IMP-13 metallo-β-lactamase. The crystal structure of IMP-13 in complex with hydrolyzed ertapenem has been solved, providing detailed information on how this specific MBL breaks down the antibiotic. This knowledge can contribute to the development of IMP-13 inhibitors. []
Q4: How does the study of hydrolyzed ertapenem contribute to combating antibiotic resistance?
A: By understanding the molecular details of how MBLs hydrolyze ertapenem, researchers can design novel antibiotics that are less susceptible to this mechanism of resistance. Additionally, this knowledge can aid in developing inhibitors specifically targeting MBLs, which could be used in combination with existing antibiotics to overcome resistance. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)

